Predicted Physicochemical Properties of 4-(Azetidin-3-ylmethoxy)benzonitrile vs. 4-(Azetidin-3-yl)benzonitrile
Predicted physicochemical properties provide a baseline for comparison. 4-(Azetidin-3-ylmethoxy)benzonitrile exhibits a higher predicted boiling point and density compared to the structurally simpler 4-(azetidin-3-yl)benzonitrile, which lacks the methoxy linker . These differences can impact handling, formulation, and stability in research settings.
| Evidence Dimension | Predicted Boiling Point and Density |
|---|---|
| Target Compound Data | Boiling Point: 351.9±12.0 °C (Predicted); Density: 1.16±0.1 g/cm³ (Predicted) |
| Comparator Or Baseline | 4-(azetidin-3-yl)benzonitrile: Boiling Point: 321.1±35.0 °C (Predicted); Density: 1.17±0.1 g/cm³ (Predicted) |
| Quantified Difference | Higher predicted boiling point (difference of ~30.8 °C) and comparable density for the target compound. |
| Conditions | Predicted values from ChemicalBook based on computational models. |
Why This Matters
The higher boiling point may indicate stronger intermolecular interactions, which could influence purification methods or storage conditions, a key consideration for procurement and experimental planning.
